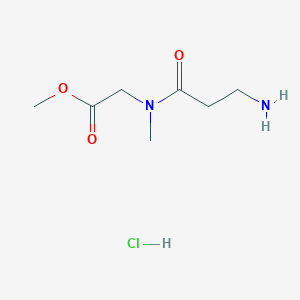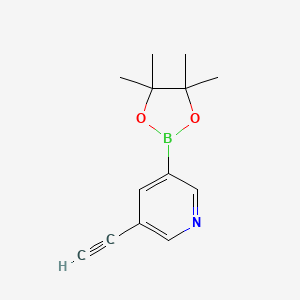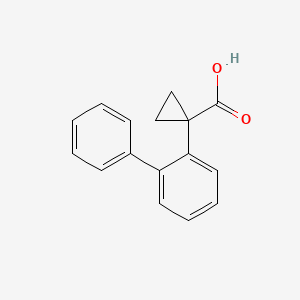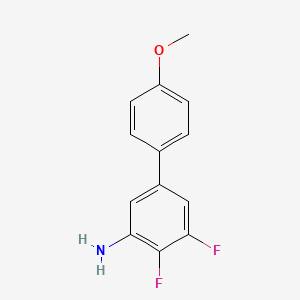![molecular formula C12H15BrO3S B13572734 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane](/img/structure/B13572734.png)
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is a chemical compound characterized by its unique structure, which includes a brominated methoxyphenyl group attached to a dioxane ring via a sulfanyl methyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane typically involves the reaction of 5-bromo-2-methoxyphenyl thiol with a suitable dioxane derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfanyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically optimized for cost-effectiveness and efficiency, with considerations for the safe handling of reagents and waste management. Advanced techniques such as continuous flow reactors may be employed to enhance the scalability of the synthesis .
化学反応の分析
Types of Reactions
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane involves its interaction with specific molecular targets. The brominated methoxyphenyl group may interact with enzymes or receptors, leading to modulation of biological pathways. The sulfanyl linkage can also play a role in the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 5-{[(5-Chloro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Fluoro-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
- 5-{[(5-Iodo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane
Uniqueness
5-{[(5-Bromo-2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxane is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity.
特性
分子式 |
C12H15BrO3S |
|---|---|
分子量 |
319.22 g/mol |
IUPAC名 |
5-[(5-bromo-2-methoxyphenyl)sulfanylmethyl]-1,3-dioxane |
InChI |
InChI=1S/C12H15BrO3S/c1-14-11-3-2-10(13)4-12(11)17-7-9-5-15-8-16-6-9/h2-4,9H,5-8H2,1H3 |
InChIキー |
OJSJIYWAXYPXRR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)SCC2COCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Aminospiro[4.5]decan-8-ol](/img/structure/B13572663.png)
![2-(2-chlorophenyl)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B13572672.png)
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)




![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)
![Tert-butyl10,12-diazatricyclo[6.3.1.0,2,7]dodeca-2,4,6-triene-12-carboxylatehydrochloride](/img/structure/B13572712.png)


